4-Ethoxybenzoyl chloride molecular structure and weight
4-Ethoxybenzoyl chloride molecular structure and weight
An In-depth Technical Guide to 4-Ethoxybenzoyl Chloride: Structure, Synthesis, and Applications
For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical reagents is paramount. 4-Ethoxybenzoyl chloride (C₉H₉ClO₂) is a versatile acylating agent and a crucial building block in the synthesis of complex organic molecules. This guide provides a detailed examination of its molecular characteristics, synthesis, reactivity, and applications, offering field-proven insights and validated protocols to ensure both safety and experimental success.
Molecular Structure and Physicochemical Properties
4-Ethoxybenzoyl chloride is an aromatic acyl chloride characterized by a benzoyl chloride core substituted with an ethoxy group at the para (4-) position. The presence of the electron-donating ethoxy group and the highly reactive acyl chloride functional group dictates its chemical behavior and utility in organic synthesis.
Molecular Structure Diagram
Caption: 2D molecular structure of 4-Ethoxybenzoyl chloride.
Physicochemical Data Summary
The fundamental properties of 4-Ethoxybenzoyl chloride are summarized below, providing essential data for experimental design and safety considerations.[1][2][3][4][5]
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₂ | [1][2][6] |
| Molecular Weight | 184.62 g/mol | [1][2][4] |
| CAS Number | 16331-46-7 | [1][3][6] |
| Appearance | Solid | [1] |
| IUPAC Name | 4-ethoxybenzoyl chloride | [3] |
| Synonyms | p-Ethoxybenzoyl chloride, Benzoyl chloride, 4-ethoxy- | [2][3][5] |
| Boiling Point | 142-145 °C / 20 mmHg | [1][6] |
| Refractive Index (n20/D) | 1.567 - 1.57 | [1][7] |
| SMILES | CCOC1=CC=C(C=C1)C(=O)Cl | [1][3] |
| InChI Key | XLWQUESMILVIPR-UHFFFAOYSA-N | [1][2][3] |
Synthesis and Reaction Mechanism
The most direct and common method for preparing 4-Ethoxybenzoyl chloride is through the chlorination of its corresponding carboxylic acid, 4-ethoxybenzoic acid.[8] This conversion is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.
Causality Behind Reagent Choice: Thionyl chloride is often preferred in laboratory and industrial settings for this transformation. The rationale is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous. This simplifies purification, as the volatile byproducts can be easily removed from the reaction mixture, driving the equilibrium towards the product and leaving a relatively clean crude product.
General Synthesis Workflow
Caption: Synthesis workflow for 4-Ethoxybenzoyl chloride.
Detailed Experimental Protocol: Synthesis from 4-Ethoxybenzoic Acid
This protocol describes a self-validating system where reaction completion is observed through the cessation of gas evolution.
-
Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂).
-
Charging the Flask: Add 4-ethoxybenzoic acid (1.0 equivalent) to the flask.
-
Addition of Reagent: Carefully add an excess of thionyl chloride (SOCl₂, ~2.0 equivalents), either neat or with an inert solvent like toluene.
-
Catalysis (Optional): Add a catalytic amount (a few drops) of N,N-dimethylformamide (DMF) to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 80°C). Vigorous evolution of HCl and SO₂ gases will be observed. The reaction is typically complete when gas evolution ceases (usually 2-4 hours).
-
Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and any solvent by distillation (often under reduced pressure).
-
Purification: The resulting crude 4-Ethoxybenzoyl chloride can be purified by vacuum distillation to yield a clear liquid or solid product.[1][6]
Chemical Reactivity and Safe Handling
The high reactivity of 4-Ethoxybenzoyl chloride makes it an excellent acylating agent but also necessitates careful handling.[7] The carbon atom of the acyl chloride group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.
Key Reactions
Caption: Common nucleophilic substitution reactions.
-
Hydrolysis: It reacts readily, often violently, with water and moisture to hydrolyze back to 4-ethoxybenzoic acid and hydrogen chloride.[8] This moisture sensitivity requires that it be handled under anhydrous conditions.[7]
-
Reaction with Alcohols: It reacts with alcohols to form esters, a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals.[8]
-
Reaction with Amines: It reacts with primary and secondary amines to form amides.[8] The amide bond is a cornerstone of peptide chemistry and is present in a vast number of drug molecules.
Trustworthiness: Self-Validating Safety and Handling Protocols
Adherence to strict safety protocols is non-negotiable due to the compound's hazardous nature. It is classified as corrosive and can cause severe skin burns and serious eye damage.[3][7]
-
Handling: Always handle 4-Ethoxybenzoyl chloride in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][9]
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent contact with moisture.[7] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents.[7][10] Refrigeration is often recommended.[7]
-
Spill Management: In case of a spill, do not use water.[11] Absorb the spill with an inert, dry material like sand or vermiculite and place it in a suitable container for hazardous waste disposal.[12]
Applications in Research and Drug Development
While specific applications are often proprietary, the utility of 4-Ethoxybenzoyl chloride can be inferred from its chemical nature and the well-documented applications of its close analogue, 4-methoxybenzoyl chloride.[13][14] Its primary role is as a synthetic intermediate and acylating agent.
-
Intermediate for Liquid Crystals: The 4-alkoxybenzoyl structure is a common feature in liquid crystal molecules. 4-Ethoxybenzoyl chloride serves as a key intermediate for synthesizing these materials.[6]
-
Pharmaceutical Synthesis: The 4-ethoxybenzoyl group can be found in various biologically active compounds. The reagent is used to introduce this moiety onto scaffolds containing amine or hydroxyl groups. The synthesis of novel amide and ester derivatives is a common strategy in lead optimization to modulate properties like solubility, stability, and target binding.[15]
-
Protecting Group: While less common than other reagents, the 4-ethoxybenzoyl group can be used to protect hydroxyl and amino groups during multi-step syntheses.[16]
Protocol: Synthesis of N-Benzyl-4-ethoxybenzamide
This protocol demonstrates a typical amidation reaction relevant to drug discovery workflows.[15]
-
Preparation: In a fume hood, dissolve benzylamine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath with magnetic stirring.
-
Addition of Acyl Chloride: Dissolve 4-Ethoxybenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude amide by recrystallization (e.g., from ethanol/water) to obtain the final product.
Analytical Characterization
To confirm the identity and purity of 4-Ethoxybenzoyl chloride, standard analytical techniques are employed.
-
Spectroscopy: Infrared (IR) spectroscopy will show a characteristic strong absorption for the C=O stretch of the acyl chloride at approximately 1770-1800 cm⁻¹. Mass spectrometry (MS) can confirm the molecular weight and fragmentation pattern.[2][3]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.[3]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) on a reverse-phase column can be used to assess purity.[17] Gas Chromatography (GC) is also a viable method.
References
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HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). 4-Ethoxybenzoyl chloride. LookChem. Retrieved from [Link]
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NIST. (n.d.). 4-Ethoxybenzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 4-Ethoxybenzoyl Chloride. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). 4-Methoxybenzoylchloride Safety Data Sheet. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Ethoxybenzoyl chloride (CAS 16331-46-7). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-ethoxybenzyl chloride. Retrieved from [Link]
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Shree Ganesh Remedies Limited. (n.d.). Application of 4-Methoxybenzoyl chloride. Retrieved from [Link]
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SIELC Technologies. (2018). 4-Ethoxybenzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). US4318866A - Chlorination of 4-methoxybenzoyl chloride.
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PubChem. (n.d.). 4-Ethylbenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzoyl chloride, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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